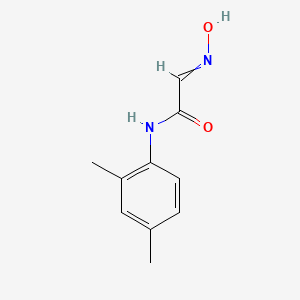

N-(2,4-dimethylphenyl)-2-(N-hydroxyimino)acetamide

Description

N-(2,4-Dimethylphenyl)-2-(N-hydroxyimino)acetamide is an acetamide derivative characterized by a hydroxyimino (-NH-O) group at the α-carbon of the acetamide backbone and a 2,4-dimethylphenyl substituent on the nitrogen atom. The 2,4-dimethylphenyl group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and binding interactions compared to analogs with different substituents.

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C10H12N2O2/c1-7-3-4-9(8(2)5-7)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13) |

InChI Key |

KTGCMUQPJNTITO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=NO)C |

Origin of Product |

United States |

Biological Activity

N-(2,4-dimethylphenyl)-2-(N-hydroxyimino)acetamide, also known as (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, is a compound with significant biological activity. This article explores its structural characteristics, synthesis methods, biological interactions, and potential therapeutic applications.

Structural Characteristics

The molecular formula of N-(2,4-dimethylphenyl)-2-(N-hydroxyimino)acetamide is C10H12N2O2, with a molecular weight of 192.21 g/mol. The compound features a hydroxyimino functional group linked to an acetamide structure and is substituted with a 2,4-dimethylphenyl group. The unique substitution pattern on the phenyl ring influences its chemical reactivity and biological properties.

Synthesis Methods

Several methods have been proposed for synthesizing N-(2,4-dimethylphenyl)-2-(N-hydroxyimino)acetamide. One common approach involves the reaction of hydroxyiminoacetic acid with various amines using activating agents such as HOBT or HATU in the presence of diisopropylcarbodiimide (DIC). This method has yielded high efficiency, with yields ranging from 84% to 90% for primary amines and lower yields for sterically hindered amines .

Biological Activity

Research indicates that N-(2,4-dimethylphenyl)-2-(N-hydroxyimino)acetamide exhibits notable biological activity, particularly in the following areas:

- Antibacterial and Antifungal Properties : The hydroxyimino group enhances biological interactions, suggesting potential efficacy against various pathogens.

- Enzyme Interaction : Interaction studies have shown that this compound can bind to various biological targets, influencing enzyme or receptor activities which may lead to therapeutic effects .

- Neuropharmacological Effects : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in regulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of related compounds, several derivatives were synthesized and tested for their anticonvulsant activity. These compounds were designed based on structural analogs of previously established active substances. The evaluation involved administering doses in animal models and assessing their effects on seizure thresholds and neurological toxicity .

Scientific Research Applications

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide, a chemical compound with the molecular formula and a molecular weight of 192.21 g/mol, has several applications, particularly in proteomics research. The compound features a hydroxyimino functional group attached to an acetamide structure, specifically linked to a 2,4-dimethylphenyl group.

Scientific Research Applications

(2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide

- Proteomics Research (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide is commonly used as a reagent in various biochemical assays.

- Medicinal Chemistry Its structural features suggest potential applications in medicinal chemistry, particularly as an antibacterial or antifungal agent. The hydroxyimino group is known to enhance biological interactions, potentially leading to increased efficacy against certain pathogens.

- Biological Activity Research indicates that (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide exhibits notable biological activity.

- Interaction Studies Interaction studies have shown that (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide can interact with various biological targets, which may involve binding to enzymes or receptors, influencing their activity and potentially leading to therapeutic effects. Further studies are needed to elucidate specific mechanisms of action and target identification.

- Fungicidal Activities A series of 2-alkoxyiminoacetamides with a 4, 5-dihydroisoxazole ring and their related compounds were synthesized and their fungicidal activities against cucumber downy mildew were assessed .

Structural Similarity

Several compounds share structural similarities with (2E)-N-(2,4-dimethylphenyl)-2-(hydroxyimino)acetamide.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(2,5-dimethylphenyl)-2-(hydroxyimino)acetamide | Similar hydroxyimino-acetamide structure | Different substitution pattern on the phenyl ring |

| N-(4-methylphenyl)-2-(hydroxyimino)acetamide | Hydroxyimino group attached to a methyl-substituted phenyl | Less steric hindrance compared to 2,4-dimethyl substitution |

| N-(3-chlorophenyl)-2-(hydroxyimino)acetamide | Chlorine substitution on the phenyl ring | Potentially different biological activity due to electronegative chlorine |

Comparison with Similar Compounds

N-(4-Fluorophenyl)-2-(Hydroxyimino)acetamide

- Structure : Features a 4-fluorophenyl group instead of 2,4-dimethylphenyl.

- This could influence pharmacokinetic properties or target affinity (e.g., enzyme binding) ().

N-(3,5-Dichlorophenyl)-2-(Hydroxyimino)acetamide

- Structure : Substituted with electron-withdrawing 3,5-dichloro groups.

- Reported synthesis yield: 89% (), suggesting feasible synthetic routes for chlorinated analogs.

2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide

- Structure: Replaces hydroxyimino with a diethylamino group (-N(CH₂CH₃)₂).

- Key Differences: The basic amino group could enhance solubility in acidic environments. The 2,6-dimethyl substitution creates steric hindrance distinct from the 2,4-dimethyl isomer ().

Hydroxyimino Acetamides with Halogen or Heterocyclic Modifications

(2E)-2-(Hydroxyimino)-N-(2-Iodophenyl)acetamide

- Structure : Contains a bulky 2-iodophenyl group.

- Steric effects could reduce binding to compact active sites ().

CAS 721916-24-1: 2-[4-[(Hydroxyimino)methyl]-2-Methoxyphenoxy]-N-(2,4,6-Trimethylphenyl)acetamide

- Structure: Incorporates a methoxyphenoxy linker and a 2,4,6-trimethylphenyl group.

- Discontinued commercial status suggests synthetic or stability challenges ().

Acetamides with Heterocyclic Appendages

2-{(2E)-2-[(4-Chloro-2-Methylphenyl)Imino]-4-Oxo-1,3-Thiazolidin-5-Yl}-N-(2,3-Dimethylphenyl)Acetamide

- Structure: Includes a thiazolidinone ring fused to the acetamide.

- Key Differences: The thiazolidinone core is associated with anti-inflammatory or antidiabetic activities. The 4-chloro-2-methylphenyl group may enhance halogen bonding ().

N-(4-(2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl)Acetamide Derivatives

- Example: 2-((2,4-Dichlorophenyl)Amino)-N-(4-(2-Oxo-2H-Chromen-3-Yl)Thiazol-2-Yl)Acetamide (Compound 13 in ).

- Dichlorophenyl groups enhance hydrophobicity ().

Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.